molecular formula C7H9F2N3 B14042348 1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B14042348
M. Wt: 173.16 g/mol
InChI Key: BSVGHYXIZVAZGZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H9F2N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to a pyrazole ring, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide or through the use of difluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, the compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-Cyclopropyl-3-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a difluoromethyl group.

    1-Cyclopropyl-3-(chloromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both a cyclopropyl group and a difluoromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-cyclopropyl-3-(difluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)6-5(10)3-12(11-6)4-1-2-4/h3-4,7H,1-2,10H2

InChI Key

BSVGHYXIZVAZGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)F)N

Origin of Product

United States

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